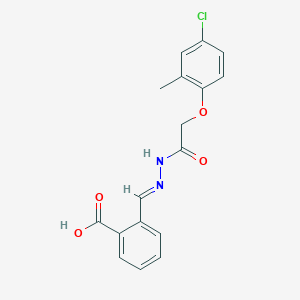![molecular formula C18H16BrN3O3 B229630 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It is a potent inhibitor of bromodomain-containing protein 4 (5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide), which plays a crucial role in the regulation of gene expression and cell proliferation. Inhibition of 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Wirkmechanismus
5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor binds to the bromodomain of 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide, preventing its interaction with acetylated histones and transcription factors. This leads to the suppression of oncogenic gene expression and the induction of tumor suppressor genes. Additionally, 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor can also inhibit the activity of other transcription factors, such as NF-κB and STAT3, which are involved in inflammation and immune response.
Biochemical and Physiological Effects
5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor has been shown to exhibit potent antiproliferative and proapoptotic effects in various cancer cell lines, including breast, lung, prostate, and hematological cancers. It can also induce differentiation in leukemia cells. In addition, 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor has anti-inflammatory effects and can suppress the production of proinflammatory cytokines in macrophages and microglia. It also has antiviral activity against human papillomavirus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor is a valuable tool for studying the role of 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide in gene regulation and cell proliferation. It can be used in various assays, including cell viability, apoptosis, and differentiation assays. However, the use of 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor in animal models is limited by its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.
Zukünftige Richtungen
Future research on 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor should focus on improving its pharmacokinetic properties and developing more potent and selective inhibitors. It should also explore the potential therapeutic applications of 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor in various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide inhibitor should be further elucidated to identify new targets for drug development.
Synthesemethoden
The synthesis of 5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with N-propylindole-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to obtain the final product. The purity of the compound can be improved by recrystallization.
Eigenschaften
Molekularformel |
C18H16BrN3O3 |
|---|---|
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h3-8,10,23H,2,9H2,1H3,(H,21,24)/b20-16- |
InChI-Schlüssel |
SISRRVYRBUFHCH-SILNSSARSA-N |
Isomerische SMILES |
CCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=C(C=CC(=C3)Br)O)/C1=O |
SMILES |
CCCN1C2=CC=CC=C2C(=NNC(=O)C3=C(C=CC(=C3)Br)O)C1=O |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(=NNC(=O)C3=C(C=CC(=C3)Br)O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)